molecular formula C20H16N4O4S2 B2791101 N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686770-65-0

N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2791101
CAS No.: 686770-65-0
M. Wt: 440.49
InChI Key: VGZHNHRSMJIDKX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-nitrophenyl group. Its molecular formula is C₂₀H₁₆N₄O₃S₂, with a molecular weight of 448.50 g/mol.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-17(21-13-6-8-15(9-7-13)24(27)28)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZHNHRSMJIDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction to introduce the phenyl group onto the thienopyrimidine core.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction where a nitrophenyl halide reacts with the thienopyrimidine derivative.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds
Compound Name Core Structure Substituents/R-Groups Key Properties/Activities References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-phenyl, 2-sulfanylacetamide-4-nitrophenyl Electron-withdrawing nitro group
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-chlorophenyl, diamino-pyrimidine Crystallized structure; potential H-bonding
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide) Thieno[3,2-d]pyrimidin-4-one Benzothiazolyl, tetrahydro scaffold WNT secretion inhibitor
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl, trifluoromethoxy Enhanced metabolic stability
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-butylphenyl, 7-phenyl Increased lipophilicity
Substituent Impact Analysis
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances polarity and may improve binding to charged enzymatic pockets compared to chloro () or methyl groups (). However, this could reduce membrane permeability .
  • Lipophilicity and Solubility:

    • The 4-butylphenyl substituent () increases lipophilicity (logP ~5.5), favoring passive diffusion but risking solubility issues. The target compound’s nitro group balances polarity, likely resulting in moderate logP (~3.8) .
  • Biological Activity: IWP2 () shares the thienopyrimidine core but lacks the nitro group; it inhibits WNT signaling without affecting COL10A1 expression, suggesting substituent-dependent target specificity . Pyrimidine derivatives with cyano groups () exhibit anti-HIV activity, highlighting the scaffold’s versatility. The nitro group in the target compound may confer unique antiviral or enzyme-inhibitory properties .

Physicochemical and Spectroscopic Data

  • Melting Points and Stability:
    • Analogous compounds (e.g., ) with dihydropyrimidin-thioacetamide structures show high melting points (~230°C), attributed to strong intermolecular H-bonding and π-π stacking. The nitro group in the target compound likely elevates its melting point further .
  • Spectroscopic Signatures:
    • ¹H NMR : Acetamide protons in analogs resonate at δ ~4.12 ppm (SCH₂) and δ ~10.10 ppm (NHCO), consistent with the target compound’s expected signals .

Q & A

Q. What are the critical steps in synthesizing N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

The synthesis typically involves:

  • Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones under reflux conditions .
  • Sulfanyl linkage : Introducing the sulfanyl (-S-) group via nucleophilic substitution at the C2 position of the pyrimidine ring, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Acetamide coupling : Reacting the sulfanyl intermediate with N-(4-nitrophenyl)acetamide using coupling agents (e.g., EDCI or DCC) in dichloromethane .
  • Purification : Column chromatography and recrystallization to achieve >95% purity, monitored by TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • TLC : To monitor reaction progress and purity using silica gel plates and UV visualization .
  • NMR spectroscopy : 1H/13C NMR for confirming structural integrity, particularly the sulfanyl bridge (δ 3.8–4.2 ppm) and nitrophenyl protons (δ 8.1–8.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C22H17N5O4S2; [M+H]+ m/z 478.08) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during acetamide coupling reduces side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
  • Catalyst screening : Triethylamine or DMAP improves coupling yields by 15–20% compared to non-catalytic conditions .
  • By-product analysis : Use LC-MS to identify impurities (e.g., des-nitro derivatives) and adjust stoichiometry .

Q. What structural features influence the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

  • Key pharmacophores :
    • Thienopyrimidine core : Essential for binding to kinase targets (e.g., EGFR) via π-π stacking .
    • 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving cellular uptake and metabolic stability .
    • Sulfanyl bridge : Modulates solubility and hydrogen-bonding interactions with biological targets .
  • SAR strategies :
    • Synthesize analogs with substituent variations (e.g., replacing 4-nitrophenyl with 4-aminophenyl) to assess cytotoxicity shifts .
    • Conduct molecular docking to predict binding affinities with proteins like Bcl-2 or caspase-3 .

Q. How can contradictions in biological activity data (e.g., anti-inflammatory vs. anticancer effects) be resolved?

  • Dose-response studies : Validate activity thresholds (e.g., IC50 values) across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) .
  • Mechanistic profiling : Use Western blotting to confirm pathway modulation (e.g., NF-κB for inflammation vs. p53 for apoptosis) .
  • Comparative assays : Test against structurally similar compounds (e.g., 2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide derivatives) to isolate substituent-specific effects .

Q. What methodologies are recommended for crystallographic analysis of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 25°C. Use synchrotron radiation for high-resolution data (≤0.8 Å) .
  • Hydrogen-bonding networks : Analyze intramolecular interactions (e.g., N–H⋯N bonds) stabilizing the folded conformation .
  • Comparative crystallography : Overlay structures with analogs (e.g., N-(4-chlorophenyl) derivatives) to assess steric effects of nitro vs. chloro substituents .

Q. How can molecular docking studies be designed to predict target interactions?

  • Target selection : Prioritize proteins with known thienopyrimidine affinity (e.g., tubulin, COX-2) using PubChem BioAssay data .
  • Docking software : Use AutoDock Vina with AMBER force fields for energy minimization .
  • Validation : Compare predicted binding poses with experimental crystallographic data (e.g., PDB entries 4ZQ3 or 6H7O) .

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